1-Bromo-2-(3-bromopropyl)benzene

CAS No.: 1075-28-1

Cat. No.: VC7096524

Molecular Formula: C9H10Br2

Molecular Weight: 277.987

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1075-28-1 |

|---|---|

| Molecular Formula | C9H10Br2 |

| Molecular Weight | 277.987 |

| IUPAC Name | 1-bromo-2-(3-bromopropyl)benzene |

| Standard InChI | InChI=1S/C9H10Br2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |

| Standard InChI Key | IOAZJPZJOSGBBZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CCCBr)Br |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Structure

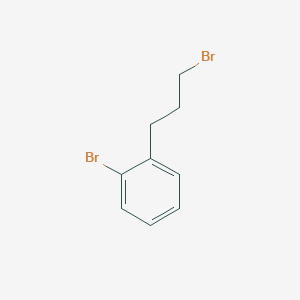

The systematic name for this compound, 1-bromo-2-(3-bromopropyl)benzene, denotes a benzene ring with a bromine atom at position 1 and a 3-bromopropyl group at position 2. The molecular structure is defined by the SMILES notation C1=CC=C(C(=C1)CCCBr)Br, which specifies the connectivity of the bromine atoms and propyl chain . The InChIKey IOAZJPZJOSGBBZ-UHFFFAOYSA-N uniquely identifies its stereochemical and isotopic features .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 277.99 g/mol | |

| SMILES | C1=CC=C(C(=C1)CCCBr)Br | |

| InChIKey | IOAZJPZJOSGBBZ-UHFFFAOYSA-N |

The compound’s structure facilitates electrophilic aromatic substitution and alkylation reactions due to the electron-withdrawing effects of the bromine atoms.

Physical and Chemical Properties

Physicochemical Characteristics

1-Bromo-2-(3-bromopropyl)benzene is a liquid at room temperature, presenting as a yellow to colorless oil . Its boiling point is reported at 75–76 °C under reduced pressure (0.1 Torr) . The compound requires refrigeration for storage to maintain stability, as specified by suppliers .

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid | |

| Appearance | Yellow to colorless oil | |

| Boiling Point | 75–76 °C at 0.1 Torr | |

| Storage Conditions | 20–22 °C (room temperature) |

Reactivity and Stability

The benzylic bromine atom on the propyl chain is susceptible to nucleophilic substitution, while the aromatic bromine participates in coupling reactions. The compound’s stability is influenced by exposure to light and moisture, necessitating inert atmosphere handling .

Synthetic Applications and Industrial Relevance

Role in Organic Synthesis

As a di-brominated intermediate, 1-bromo-2-(3-bromopropyl)benzene is employed in Suzuki-Miyaura and Ullmann-type coupling reactions to construct biaryl frameworks . Its dual reactivity allows sequential functionalization—first at the benzylic position and subsequently on the aromatic ring.

Environmental Impact

The compound’s environmental persistence and bioaccumulation potential are flagged under H412 (harmful to aquatic life) . Disposal must comply with local regulations for halogenated waste.

Analytical Profiling and Spectroscopic Data

Collision Cross Section (CCS) Predictions

Computational models predict CCS values for various adducts, aiding in mass spectrometry identification. For instance, the [M+H]+ ion exhibits a CCS of 145.6 Ų .

Table 4: Predicted CCS Values

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume